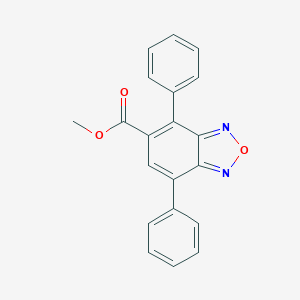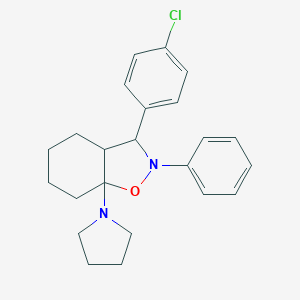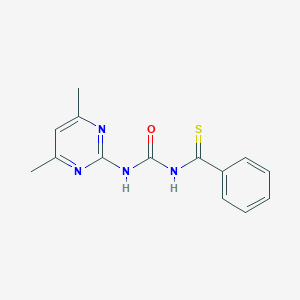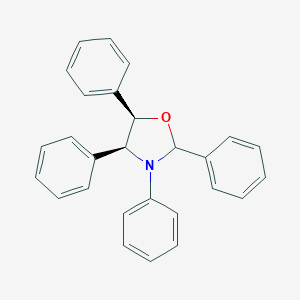
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine, also known as BTTAA, is a compound that has gained attention in recent years due to its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and facilitating catalytic reactions. N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. In vitro studies have shown that N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine can inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent. N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has also been shown to have anti-inflammatory properties, which may have implications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine in lab experiments is its high stability and solubility in various solvents. N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is also relatively easy to synthesize, making it accessible for scientific research purposes. However, one of the limitations of using N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is its high cost compared to other ligands and chelating agents.
Orientations Futures
There are several future directions for research on N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine. One potential area of research is the optimization of the synthesis method to increase the yield and reduce the cost of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine. Another area of research is the investigation of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine as an anti-cancer agent, including in vivo studies to evaluate its efficacy and potential side effects. Additionally, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine could be explored for its potential in other biomedical applications, such as drug delivery systems or tissue engineering. Further research is also needed to fully understand the mechanism of action of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine and its potential applications in catalysis and material science.
In conclusion, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is a compound with unique properties and potential applications in various scientific research fields. Its high stability, biocompatibility, and potential as an anti-cancer agent make it a promising candidate for further investigation. Future research on N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine could lead to the development of new materials, catalysts, and biomedical applications.
Méthodes De Synthèse
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine can be synthesized through a multistep process starting with the reaction of tert-butyl mercaptan with 2-chloroacetyl chloride to form 3-tert-butyl-2-oxido-1,2,3-oxathiazolidine. This intermediate is then reacted with benzylamine to form N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine. The synthesis method has been optimized to increase the yield of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine, making it more accessible for scientific research purposes.
Applications De Recherche Scientifique
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been found to have potential applications in various scientific research fields, including catalysis, material science, and biomedical research. In catalysis, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been used as a ligand to form metal complexes that exhibit high catalytic activity in various reactions. In material science, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been incorporated into polymers to enhance their mechanical and thermal properties. In biomedical research, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C13H18N2O2S |
|---|---|
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
N-benzyl-3-tert-butyl-2-oxooxathiazolidin-5-imine |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)15-10-12(17-18(15)16)14-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
WBNQKKRKDNBYCN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CC(=NCC2=CC=CC=C2)OS1=O |
SMILES canonique |
CC(C)(C)N1CC(=NCC2=CC=CC=C2)OS1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




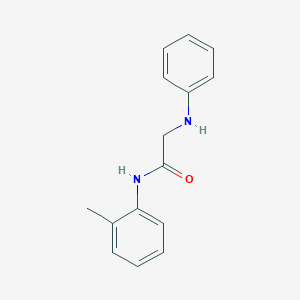
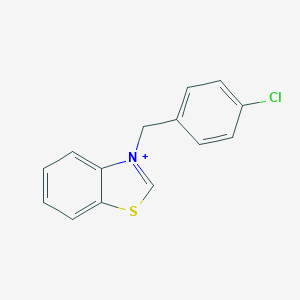

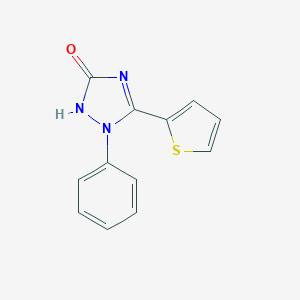
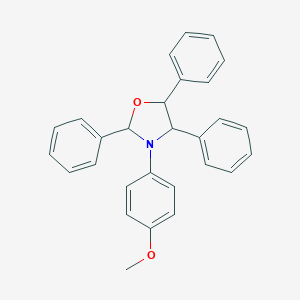

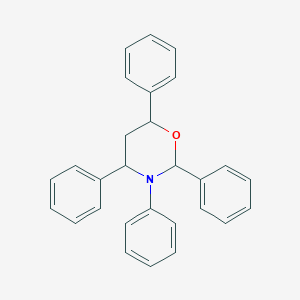
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
